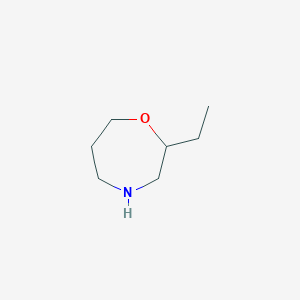

2-Ethyl-1,4-oxazepane

CAS No.: 1155166-41-8

Cat. No.: VC3348840

Molecular Formula: C7H15NO

Molecular Weight: 129.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1155166-41-8 |

|---|---|

| Molecular Formula | C7H15NO |

| Molecular Weight | 129.2 g/mol |

| IUPAC Name | 2-ethyl-1,4-oxazepane |

| Standard InChI | InChI=1S/C7H15NO/c1-2-7-6-8-4-3-5-9-7/h7-8H,2-6H2,1H3 |

| Standard InChI Key | IZOKYULTUXDKBK-UHFFFAOYSA-N |

| SMILES | CCC1CNCCCO1 |

| Canonical SMILES | CCC1CNCCCO1 |

Introduction

Chemical Structure and Properties

2-Ethyl-1,4-oxazepane features a seven-membered heterocyclic ring with the molecular formula C₇H₁₅NO. The ethyl group substitution at position 2 increases the compound's hydrophobicity compared to its unsubstituted or methyl-substituted counterparts. This structural characteristic significantly influences its solubility profile, making it more lipophilic and potentially enhancing its ability to cross cellular membranes.

Physical Properties

The physical properties of 2-Ethyl-1,4-oxazepane are primarily influenced by its molecular structure. As a heterocyclic compound with moderate molecular weight, it typically exists as a colorless to pale yellow liquid at room temperature, similar to other small-chain alkyl-substituted oxazepanes. The presence of both nitrogen and oxygen atoms in the ring contributes to its moderate polarity, while the ethyl group enhances its lipophilic character.

Structural Characteristics

The seven-membered ring of 2-Ethyl-1,4-oxazepane contains several key structural features:

-

A nitrogen atom at position 4

-

An oxygen atom at position 1

-

An ethyl substituent at position 2

-

Ring conformation that allows for various molecular interactions

These structural elements contribute to the compound's ability to form hydrogen bonds through the nitrogen atom and participate in various chemical reactions, making it a versatile building block in organic synthesis.

Synthesis Methods

The synthesis of 2-Ethyl-1,4-oxazepane can be achieved through several methodological approaches, with recent developments focused on more efficient and atom-economical routes.

N-Propargylamine-Based Synthesis

One of the most significant recent developments in the synthesis of 1,4-oxazepane derivatives, including 2-Ethyl-1,4-oxazepane, involves the use of N-propargylamines as versatile building blocks . This synthetic route offers advantages such as high atom economy and shorter synthetic pathways compared to traditional methods. The reaction typically involves:

-

Formation of an N-propargylamine intermediate

-

Cyclization to form the seven-membered oxazepane ring

-

Introduction of the ethyl group at position 2

This approach has undergone significant development in recent years, with various catalytic systems being explored to enhance efficiency and selectivity .

Cyclization Reactions

Alternative synthetic strategies for 2-Ethyl-1,4-oxazepane include various cyclization reactions of appropriately functionalized linear precursors. These may involve:

-

Ring-closing metathesis of suitable alkene precursors

-

Intramolecular nucleophilic substitution reactions

-

Cycloaddition reactions followed by functional group transformations

These methodologies often require careful control of reaction conditions to favor the formation of the seven-membered ring over competing pathways.

Chemical Reactivity

The reactivity of 2-Ethyl-1,4-oxazepane is largely dictated by the presence of the nitrogen and oxygen atoms in the ring, as well as the ethyl substituent at position 2.

Nucleophilic Sites

The nitrogen atom in the oxazepane ring serves as a nucleophilic center, allowing 2-Ethyl-1,4-oxazepane to participate in various reactions:

-

Alkylation reactions with alkyl halides

-

Acylation reactions with acyl chlorides or anhydrides

-

Coordination with metal ions due to the lone pair of electrons

The oxygen atom can also participate in hydrogen bonding and coordinate with Lewis acids, though it is generally less nucleophilic than the nitrogen atom.

Research Applications

2-Ethyl-1,4-oxazepane and its derivatives have found applications across various research fields, demonstrating their versatility and scientific importance.

Medicinal Chemistry Applications

In medicinal chemistry, 2-Ethyl-1,4-oxazepane serves as an important structural motif due to its unique conformational properties and ability to interact with biological targets. The ethyl substitution potentially influences:

-

Binding affinity to target proteins

-

Pharmacokinetic properties, including absorption and distribution

-

Metabolic stability compared to other oxazepane derivatives

Research indicates that oxazepane derivatives can exhibit various biological activities, including potential antimicrobial and anticancer properties, making 2-Ethyl-1,4-oxazepane a compound of interest for pharmaceutical development.

Synthetic Building Block

As a versatile building block in organic synthesis, 2-Ethyl-1,4-oxazepane provides a scaffold for the construction of more complex molecular architectures. Its incorporation into larger structures can:

-

Introduce conformational constraints

-

Provide specific spatial arrangements of functional groups

-

Contribute to the development of novel heterocyclic systems

This makes it valuable in the synthesis of compounds with potential applications ranging from pharmaceuticals to materials science.

Biological Activity

The biological activity of 2-Ethyl-1,4-oxazepane is of significant interest due to the general importance of oxazepane-containing compounds in medicinal chemistry.

Structure-Activity Relationships

Understanding the structure-activity relationships of 2-Ethyl-1,4-oxazepane and related compounds is crucial for optimizing their biological properties. Key considerations include:

-

The effect of the ethyl group on receptor binding compared to methyl or other alkyl substitutions

-

The conformational preferences of the seven-membered ring and how they influence target interactions

-

The role of the nitrogen and oxygen atoms in forming key interactions with biological targets

These insights can guide the rational design of more potent and selective oxazepane derivatives for specific therapeutic applications.

Comparison with Related Compounds

To better understand the unique properties of 2-Ethyl-1,4-oxazepane, it is valuable to compare it with structurally related compounds.

Comparative Analysis of Oxazepane Derivatives

Table 1: Comparison of 2-Ethyl-1,4-oxazepane with Related Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Characteristics |

|---|---|---|---|

| 2-Ethyl-1,4-oxazepane | C₇H₁₅NO | 129.20 | Enhanced hydrophobicity due to ethyl group |

| 1,4-Oxazepane | C₅H₁₁NO | 101.15 | Parent structure; lacks substitution |

| 2-Methyl-1,4-oxazepane | C₆H₁₃NO | 115.17 | Contains methyl group; moderately lipophilic |

| Methyl 1,4-oxazepane-2-carboxylate | C₇H₁₃NO₃ | 159.18 | Contains carboxylate group; altered reactivity |

The comparison reveals that 2-Ethyl-1,4-oxazepane's ethyl substitution significantly increases its hydrophobicity compared to the unsubstituted 1,4-oxazepane and the methyl-substituted analog. This property can be particularly important for applications requiring enhanced membrane permeability or lipophilicity.

Structural Analogs in Pharmaceutical Research

Several structural analogs of 2-Ethyl-1,4-oxazepane have been explored in pharmaceutical research, including:

-

Dipeptidyl peptidase I inhibitors containing the 1,4-oxazepane scaffold

-

Various N-substituted derivatives with potentially enhanced biological activities

-

Compounds incorporating the oxazepane ring into larger molecular architectures

These compounds demonstrate the versatility of the oxazepane scaffold and highlight potential applications for 2-Ethyl-1,4-oxazepane in drug discovery and development.

Synthetic Utility in Complex Molecule Synthesis

The 2-Ethyl-1,4-oxazepane structure serves as a valuable intermediate in the synthesis of more complex molecules with potential applications in both research and industry.

Role in Heterocyclic Chemistry

The seven-membered heterocyclic ring of 2-Ethyl-1,4-oxazepane provides a unique scaffold that can be incorporated into more complex heterocyclic systems. This utility is particularly evident in:

-

The synthesis of fused heterocyclic compounds

-

The development of macrocyclic structures containing the oxazepane motif

-

The creation of conformationally constrained peptidomimetics

These applications highlight the importance of 2-Ethyl-1,4-oxazepane as a building block in heterocyclic chemistry.

Applications in Total Synthesis

In total synthesis efforts, 2-Ethyl-1,4-oxazepane can serve as:

Such applications demonstrate the compound's versatility beyond its direct properties and biological activities.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume